molecular formula C13H20BNO4S B1445958 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(methylsulfonyl)pyridine CAS No. 1445651-57-9

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(methylsulfonyl)pyridine

Cat. No. B1445958
CAS RN: 1445651-57-9
M. Wt: 297.2 g/mol
InChI Key: HCZJXCAOEBHRIA-UHFFFAOYSA-N
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Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C13H20BNO4S and its molecular weight is 297.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(methylsulfonyl)pyridine are synthesized via multi-step substitution reactions. Their structures are confirmed by various spectroscopic methods and X-ray diffraction. Molecular structures are further verified through density functional theory (DFT) computations, highlighting the compound's potential in crystallographic and conformational analyses (Huang et al., 2021).

Synthesis of Boric Acid Ester Intermediates

  • Such compounds are used as boric acid ester intermediates with benzene rings. Their synthesis and physical properties, including molecular electrostatic potential and frontier molecular orbitals, are explored through DFT, providing insights into their physicochemical properties (Huang et al., 2021).

Building Blocks for Combinatorial Chemistry

  • The compound and its derivatives serve as building blocks in combinatorial chemistry, as evidenced by their structural differences and reactivity when compared to regioisomers. This utility is backed by ab initio calculations demonstrating their diverse reactivity profiles (Sopková-de Oliveira Santos et al., 2003).

Green Chemistry Applications

  • In the context of green chemistry, derivatives of the compound are used in the synthesis of other compounds, such as Dexlansoprazole intermediates. This research focuses on modifications that improve atom economy, reaction mass efficiency, and reduce waste generation (Gilbile et al., 2017).

Role in Spin-Crossover Studies

  • The compound's derivatives are investigated in the context of iron(II) complexes exhibiting spin-crossover behavior, which is significant in understanding the interplay between spin-crossover and crystallographic phase changes (Cook et al., 2015).

properties

IUPAC Name

3-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-7-10(8-15-11(9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZJXCAOEBHRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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